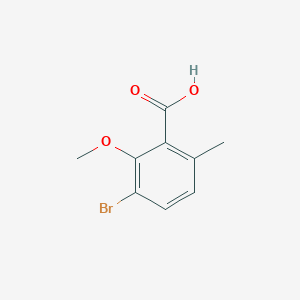

3-Bromo-2-methoxy-6-methylbenzoic acid

Description

Significance of Halogenated Methoxybenzoic Acid Frameworks

Within the broader class of substituted benzoic acids, molecules that contain both a halogen and a methoxy (B1213986) group—halogenated methoxybenzoic acids—are of particular interest in medicinal chemistry and drug discovery. nih.govnamiki-s.co.jp The inclusion of a halogen atom, such as bromine or chlorine, can significantly enhance a drug candidate's therapeutic potential. nih.gov

Halogenation can improve a molecule's ability to cross biological membranes by increasing its lipophilicity (hydrophobicity). mdpi.com Furthermore, halogens can participate in "halogen bonding," a type of non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with electron-donating atoms like oxygen or nitrogen in biological targets such as proteins. researchgate.net This specific and directional bonding can improve the binding affinity and selectivity of a ligand for its receptor, a crucial factor in drug design. nih.govmdpi.com

The methoxy group (-OCH3) also contributes to the molecular framework's utility. It can influence the electronic environment of the ring and participate in hydrogen bonding, further modifying the molecule's interaction with biological targets. The strategic placement of both halogen and methoxy substituents provides a powerful tool for medicinal chemists to optimize the efficacy and pharmacokinetic properties of new therapeutic agents. mdpi.com

Overview of 3-Bromo-2-methoxy-6-methylbenzoic Acid in Contemporary Organic Synthesis

This compound is a polysubstituted benzoic acid that serves as a valuable intermediate and building block in modern organic synthesis. Its structure incorporates a carboxylic acid, a bromine atom, a methoxy group, and a methyl group, each offering distinct reactive possibilities for constructing more complex molecules.

As a chemical intermediate, this compound is primarily utilized in research and development, particularly for the synthesis of novel organic compounds being investigated for potential biological activity. hsppharma.com While it is not an end-product itself, its utility lies in the versatility of its functional groups. The carboxylic acid can be converted into esters, amides, or acid halides. The bromine atom is a key handle for cross-coupling reactions (like Suzuki or Heck reactions) to form new carbon-carbon bonds, and the aromatic ring itself can undergo further substitution reactions.

The specific arrangement of the substituents—bromo and methoxy groups ortho to each other and a methyl group ortho to the carboxylic acid—creates a unique electronic and steric environment that can be exploited by synthetic chemists to achieve specific outcomes in the synthesis of novel and complex molecular architectures.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 681467-88-9 |

| Molecular Formula | C₉H₉BrO₃ |

| Molecular Weight | 245.07 g/mol |

| Melting Point | 125 °C |

| Topological Polar Surface Area | 46.53 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 2 |

Data sourced from references stenutz.euchemscene.com

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxy-6-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-4-6(10)8(13-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APOARSSCSJLLOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681467-88-9 | |

| Record name | 3-bromo-2-methoxy-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 2 Methoxy 6 Methylbenzoic Acid

Regioselective Bromination Approaches to Methylbenzoic Acid Precursors

Achieving the desired bromination pattern on a substituted benzoic acid is a critical step. The electronic effects of the existing substituents—the electron-withdrawing carboxyl group and the electron-donating methyl group—dictate the position of electrophilic attack, often leading to a mixture of products. Consequently, specialized techniques are necessary to control the regioselectivity of the bromination reaction.

Electrophilic Bromination Techniques and Catalysis

Classical electrophilic aromatic substitution is a fundamental method for halogenating arenes. In the context of benzoic acid derivatives, this typically involves reacting the substrate with bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). The carboxyl group is a deactivating and meta-directing group, which would typically direct the incoming electrophile to the position meta to it. youtube.com However, the presence of an activating, ortho-, para-directing methyl group complicates the regiochemical outcome.

Modern advancements have introduced more sophisticated catalytic systems to override these innate electronic preferences. Palladium-catalyzed C–H activation has emerged as a powerful tool for directed halogenation. rsc.org These methods can achieve high regioselectivity that is often complementary to classical electrophilic substitution. For instance, Pd(II)-catalyzed reactions have been developed for the meta-C–H bromination of benzoic acid derivatives, providing a direct route to products that are difficult to access through traditional means. rsc.org This approach demonstrates how catalyst design can overcome the substrate's inherent reactivity patterns.

| Method | Reagents/Catalyst | Typical Regioselectivity | Reference |

| Classical Electrophilic Bromination | Br₂ / FeBr₃ | Governed by combined electronic effects of all substituents; often yields mixtures. | youtube.com |

| Palladium-Catalyzed C-H Bromination | Pd(OAc)₂, Ligand, N-Bromophthalimide (NBP) | Can direct bromination to specific positions (e.g., meta or ortho) depending on the directing group and ligand. | rsc.orgrsc.orgacs.org |

Radical Bromination Strategies

Radical bromination offers an alternative pathway, although its application typically differs from electrophilic methods. When applied to methyl-substituted benzoic acids, radical conditions, often employing N-bromosuccinimide (NBS) with a radical initiator, selectively halogenate the benzylic position (the methyl group) rather than the aromatic ring. google.comchegg.com This process yields bromomethylbenzoic acid derivatives. google.comgoogle.comgoogle.com

While this does not directly install a bromine atom onto the aromatic nucleus, it creates a reactive "handle" that can be used in subsequent transformations. The reaction is typically initiated by light or a chemical initiator. google.com For example, processes have been developed for the preparation of 3-bromomethylbenzoic acids from the corresponding 3-methylbenzoic acids. google.comgoogle.com

Addressing Regioselectivity Challenges in Bromination of Benzoic Acid Derivatives

The primary challenge in the bromination of substituted benzoic acids is achieving high regioselectivity. Classic Friedel-Crafts-type electrophilic bromination often suffers from poor selectivity and may require harsh reaction conditions. rsc.org The presence of multiple substituents with conflicting directing effects exacerbates this issue. For instance, in a precursor like 2-hydroxy-6-methylbenzoic acid, the hydroxyl and methyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing.

To overcome these challenges, modern synthetic chemistry has shifted towards directed C–H functionalization. Palladium-catalyzed methods, for example, can utilize the carboxylic acid group as a directing group to selectively functionalize an ortho C–H bond. acs.org This strategy avoids the regioselectivity issues inherent in electrophilic substitution. The development of specific ligands is crucial for the success of these reactions, enabling robust C–H activation under milder conditions. acs.org Such catalytic systems can tolerate a wide range of functional groups and provide access to halogenated benzoic acids that would be difficult to synthesize otherwise. rsc.orgrsc.org The influence of alkoxy substituents, in particular, can lead to poor regioselectivity in some C-H activation reactions, making catalyst and ligand choice paramount. mdpi.com

O-Methylation Pathways for Hydroxy-substituted Benzoic Acids

The conversion of a phenolic hydroxyl group to a methoxy (B1213986) ether is a key step in the synthesis of 3-Bromo-2-methoxy-6-methylbenzoic acid from a precursor such as 3-bromo-2-hydroxy-6-methylbenzoic acid. nih.gov This transformation, known as O-methylation, requires reagents that are selective for the hydroxyl group without reacting with the carboxylic acid or other parts of the molecule.

Methylation of Phenolic Hydroxyl Groups

The O-methylation of phenolic hydroxyl groups can be accomplished using various methylating agents. researchgate.net The choice of reagent and conditions is critical to ensure high yield and selectivity, avoiding potential side reactions like C-methylation or reaction at the carboxylic acid. researchgate.net

Several effective methods have been developed:

Tetramethylammonium hydroxide (B78521) (TMAH): This reagent has been used as an efficient and selective methylating agent for phenolic compounds, often under microwave irradiation, which can significantly shorten reaction times. researchgate.net

Trimethyl phosphate: This compound can methylate phenolic hydroxyl groups, often in the absence of a solvent and without the need to first form a phenolate (B1203915). google.com

Iodomethane (B122720) (Methyl Iodide): A common and effective reagent, iodomethane is typically used in the presence of a base to deprotonate the phenolic hydroxyl, forming a more nucleophilic phenoxide ion. semanticscholar.org

Chemoselective methylation of the phenolic hydroxyl group is also a crucial strategy in other areas of chemistry, such as lignin (B12514952) depolymerization, where blocking the reactive hydroxyl group prevents undesirable repolymerization reactions. osti.govuq.edu.au This highlights the importance of selectively transforming this functional group.

| Methylating Agent | Typical Conditions | Key Features | Reference |

| Tetramethylammonium hydroxide (TMAH) | Microwave irradiation, ethanol (B145695) | Fast, efficient, and highly selective for O-methylation. | researchgate.net |

| Trimethyl phosphate | Solvent-free, heating | One-step process without intermediate phenolate formation. | google.com |

| Iodomethane (CH₃I) | Base (e.g., NaH, K₂CO₃), solvent | Widely used, reliable method. | semanticscholar.org |

Esterification and Subsequent Hydrolysis for Carboxylic Acid Formation

In a multi-step synthesis, it is often advantageous to protect the carboxylic acid functional group to prevent it from interfering with subsequent reactions. A common strategy is to convert the carboxylic acid into an ester. This esterification can be achieved using various methods, such as reacting the carboxylic acid with an alcohol under acidic conditions or using coupling agents like 2-methyl-6-nitrobenzoic anhydride. organic-chemistry.org

Once the other necessary transformations on the aromatic ring (e.g., bromination, O-methylation) are complete, the protecting ester group must be removed to regenerate the carboxylic acid. This is typically accomplished through hydrolysis, which can be carried out under either acidic or basic (saponification) conditions. nih.gov For example, alkaline hydrolysis is a common final step to convert a methyl or ethyl ester back to the desired carboxylic acid product. nih.gov This protection-deprotection sequence ensures that the sensitive carboxylic acid functionality remains intact throughout the synthetic route.

Multi-step Synthetic Sequences for Complex Aromatic Systems

The synthesis of polysubstituted aromatic compounds like this compound often necessitates multi-step reaction pathways to achieve the desired substitution pattern. odinity.comlibretexts.org These sequences are designed to introduce functional groups in a controlled manner, utilizing stable intermediates to build molecular complexity. weebly.com

Strategies Involving Aldehyde and Ester Intermediates

The use of aldehyde and ester functional groups as key intermediates is a well-established strategy in the synthesis of substituted benzoic acids. These groups offer versatile handles for subsequent chemical transformations.

One effective strategy involves the use of Weinreb amides, which can be prepared from commercially available benzoic acids. acs.org These amides serve as stable precursors to aldehydes. rug.nl Through a one-pot procedure, the Weinreb amide can be reduced to a stable aluminum hemiaminal intermediate, which effectively protects the latent aldehyde group. acs.orgrug.nl This stability allows for subsequent cross-coupling reactions with organometallic reagents before the final conversion to the aldehyde, which can then be oxidized to the target carboxylic acid. acs.orgmdpi.com

Ester intermediates also play a crucial role. For instance, a documented synthesis of a related compound, 3-bromo-2-methylbenzoic acid, proceeds via the hydrolysis of its corresponding methyl ester. chemicalbook.com In a specific example, methyl 3-bromo-2-methylbenzoate is treated with lithium hydroxide in a mixture of tetrahydrofuran (B95107) (THF) and water. The mixture is heated, and after concentration, the residue is acidified to precipitate the final 3-bromo-2-methylbenzoic acid product. chemicalbook.com This final hydrolysis step is a common and effective method for converting a stable ester intermediate into the desired carboxylic acid.

| Intermediate Type | Synthetic Role | Example Transformation | Key Advantages |

| Aldehyde (via Weinreb Amide) | Serves as a precursor to the carboxylic acid; can be masked for other reactions. acs.orgrug.nl | Reduction of Weinreb amide to a stable hemiaminal, followed by cross-coupling and oxidation. acs.orgmdpi.com | Prevents over-addition of nucleophiles and allows for one-pot procedures. rug.nl |

| Ester (e.g., Methyl Ester) | A stable, easily purified intermediate that is readily converted to the final acid. | Alkaline hydrolysis (e.g., with LiOH or NaOH) of the methyl ester to the carboxylate salt, followed by acidification. chemicalbook.com | High-yielding final step, allows for purification at the ester stage. chemicalbook.com |

Controlled Functional Group Interconversions

Controlled functional group interconversion (FGI) is the process of converting one functional group into another and is fundamental to multi-step organic synthesis. imperial.ac.uk This control is essential to ensure that reactions occur at the desired position without affecting other sensitive parts of the molecule. ub.edu

A primary FGI in the synthesis of benzoic acid derivatives is the oxidation of a benzylic methyl group. imperial.ac.uk Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid can convert an alkyl arene into a benzoic acid, irrespective of the alkyl chain's length. imperial.ac.uk This method is particularly useful for manipulating simple starting materials. imperial.ac.ukorganic-chemistry.org

Another critical interconversion is the introduction of the bromo group. While electrophilic aromatic substitution is a common method, achieving correct regioselectivity can be challenging. acs.org Directed ortho-metalation, followed by halogenation, offers a powerful alternative for precise placement. acs.org Additionally, existing functional groups like amines can be converted into halides via reactions such as the Sandmeyer reaction. acs.org

The conversion of alcohols into other functionalities is also a key FGI strategy. Alcohols can be transformed into good leaving groups, such as sulfonate esters (tosylates, mesylates), which are then readily displaced by nucleophiles in Sₙ2 reactions to introduce a wide range of functional groups. ub.eduvanderbilt.edu

Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acids

The application of green chemistry principles to the synthesis of halogenated benzoic acids aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. wjpmr.com This involves developing more eco-friendly strategies for reactions like electrophilic aromatic substitution, which has traditionally been a mainstay for introducing halogens to aromatic rings. taylorfrancis.com

Key green approaches focus on replacing toxic elemental halogens and harsh reagents with safer alternatives. rsc.org Strategies include:

Alternative Halogen Sources : Using potassium halides as the halogen source in conjunction with a green oxidant. rsc.org Reagents like N-bromosuccinimide (NBS) are also employed as safer alternatives to liquid bromine. acs.org

Clean Oxidants : Employing clean oxidants like hydrogen peroxide (H₂O₂) or oxygen, where the primary byproduct is water. rsc.org The combination of hydrobromic acid (HBr) and H₂O₂ has been shown to be an effective system for brominating aromatic rings. dntb.gov.ua

Catalysis : Utilizing catalysts to enable reactions under milder conditions and improve efficiency. Metal-free carbocatalysts like graphene oxide have been explored for halogenating active aromatics. rsc.org Vanadium and molybdenum complexes can also catalyze oxidative halogenation using halide salts and hydrogen peroxide. rsc.org

Greener Solvents : Performing reactions in environmentally benign solvents like water or ethanol, or under solvent-free conditions. rsc.orgdntb.gov.ua

These greener methods not only reduce environmental harm but can also offer advantages in terms of safety, cost-effectiveness, and simplified purification procedures. rsc.orgresearchgate.net

| Principle | Traditional Method | Green Alternative | Environmental Benefit |

| Halogen Source | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Potassium Bromide (KBr) acs.orgrsc.org | Reduced toxicity and handling hazards. rsc.org |

| Oxidant | Harsh chemical oxidants | Hydrogen Peroxide (H₂O₂), Oxygen (O₂) rsc.org | Formation of water as the only byproduct. rsc.org |

| Catalyst | Stoichiometric reagents | Graphene Oxide, Vanadium/Molybdenum complexes rsc.orgrsc.org | Increased reaction efficiency, reduced waste. |

| Solvent | Chlorinated solvents | Water, Ethanol, Solvent-free conditions dntb.gov.ua | Reduced volatile organic compound (VOC) emissions. |

Spectroscopic Data for this compound Not Found in Publicly Accessible Databases

Despite a comprehensive search for experimental spectroscopic data, specific details regarding the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of the chemical compound this compound are not available in the public domain.

Efforts to locate ¹H NMR, ¹³C NMR, 2D NMR (COSY, HMQC, HMBC), Electrospray Ionization Mass Spectrometry (ESI-MS), and Electron Ionization Mass Spectrometry (EI-MS) data for this specific compound were unsuccessful. Inquiries into various chemical databases, scientific literature repositories, and supplier technical sheets did not yield the required experimental spectra for a detailed structural elucidation as outlined.

While basic information such as the molecular formula (C₉H₉BrO₃) and molecular weight (245.07 g/mol ) are available from chemical suppliers, the in-depth spectral analysis necessary for a thorough discussion of its chemical structure is not presently accessible. The available information is limited to predicted data, which does not suffice for an article focused on experimental spectroscopic confirmation.

Consequently, the generation of a detailed scientific article focusing on the spectroscopic elucidation and structural confirmation of this compound cannot be completed at this time due to the absence of the necessary primary experimental data.

Spectroscopic Elucidation and Structural Confirmation of 3 Bromo 2 Methoxy 6 Methylbenzoic Acid

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 3-Bromo-2-methoxy-6-methylbenzoic acid is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The carboxylic acid moiety gives rise to the most distinct signals. A very broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption peak typically found between 1680 and 1710 cm⁻¹.

The aromatic ring contributes to several bands in the spectrum. The C-H stretching vibrations of the hydrogens attached to the benzene (B151609) ring typically appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations are expected to cause a series of absorptions in the 1450–1600 cm⁻¹ range. The presence of the methoxy (B1213986) (-OCH₃) and methyl (-CH₃) groups will result in C-H stretching vibrations in the 2850-3000 cm⁻¹ region. Furthermore, the asymmetric and symmetric C-O-C stretching of the ether linkage is expected to produce strong bands between 1200 and 1275 cm⁻¹ and 1000–1075 cm⁻¹, respectively. The C-Br stretching vibration typically appears as a weaker absorption in the far-infrared region, usually between 500 and 600 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch (dimer) | 2500 - 3300 (Broad) |

| Carbonyl | C=O Stretch | 1680 - 1710 (Strong, Sharp) |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy/Methyl | C-H Stretch | 2850 - 3000 |

| Ether | C-O Asymmetric Stretch | 1200 - 1275 (Strong) |

| Bromoalkane | C-Br Stretch | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of UV or visible light. The chromophores in this compound—the substituted benzene ring and the carbonyl group of the carboxylic acid—are expected to give rise to characteristic absorptions.

While specific experimental absorption maxima (λmax) for this compound are not detailed in the surveyed scientific literature, the expected electronic transitions can be described. The benzene ring is anticipated to exhibit π→π* transitions. These typically result in a strong absorption band (the E-band) below 200 nm and a weaker, structured absorption band (the B-band) at longer wavelengths, generally around 250-280 nm. The substitution on the benzene ring, including the bromine, methoxy, methyl, and carboxyl groups, will influence the precise position and intensity of these bands. The carbonyl group also undergoes π→π* and n→π* transitions, although the latter are often weak and may be obscured by the stronger aromatic absorptions.

Table 2: Expected Electronic Transitions for this compound

| Chromophore | Type of Transition | Expected Wavelength Region |

|---|---|---|

| Benzene Ring | π → π* (E-band) | < 200 nm |

| Benzene Ring | π → π* (B-band) | ~250 - 280 nm |

| Carbonyl Group | π → π* | ~180 - 200 nm |

| Carbonyl Group | n → π* | > 280 nm (Weak) |

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules, known as crystal packing.

Obtaining a single crystal of sufficient quality is a prerequisite for SC-XRD analysis. While a specific published procedure for growing single crystals of this compound was not identified in the reviewed literature, standard methods for organic compounds are applicable. A common and effective technique is the slow evaporation of a solvent from a saturated solution of the compound. Suitable solvents would likely include polar organic solvents such as ethanol (B145695), methanol, or ethyl acetate, or solvent mixtures. Another widely used method is cooling crystallization, where the compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is then slowly cooled, allowing for the gradual formation of well-ordered crystals.

A definitive single-crystal X-ray structure for this compound has not been reported in the surveyed scientific literature. Consequently, a detailed analysis of its specific crystal packing and intermolecular interactions cannot be provided at this time.

However, based on its molecular structure, several types of intermolecular interactions would be expected to govern its crystal packing. The most significant interaction would likely be the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. This is a very common and stable motif for carboxylic acids in the solid state. Other potential interactions include halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic atom on a neighboring molecule, as well as π-π stacking interactions between the aromatic rings. These forces would collectively determine the final crystal lattice structure. Without experimental data, any description of the unit cell parameters, space group, or specific geometric arrangements remains speculative.

Computational and Theoretical Investigations of 3 Bromo 2 Methoxy 6 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for studying the electronic structure of molecules. jocpr.com Methods like the B3LYP hybrid functional, often paired with basis sets such as 6-311++G(d,p), provide a robust balance of computational cost and accuracy for determining various molecular parameters. semanticscholar.orgresearchgate.netbanglajol.info For 3-Bromo-2-methoxy-6-methylbenzoic acid, DFT calculations are instrumental in understanding its geometry, orbital energies, and charge distribution.

The first step in a computational study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This process minimizes the energy of the molecule with respect to all atomic coordinates, yielding theoretical bond lengths, bond angles, and dihedral angles. researchgate.net

For this compound, key structural considerations include the orientation of the carboxylic acid and methoxy (B1213986) groups relative to the benzene (B151609) ring. Conformational analysis, often performed via a Potential Energy Surface (PES) scan, systematically rotates specific dihedral angles (e.g., the C-C-C=O angle of the carboxyl group or the C-C-O-C angle of the methoxy group) to map out the energy landscape. uni-muenchen.deresearchgate.net This analysis identifies the lowest energy conformers (global minima) and other stable rotational isomers (local minima), as well as the energy barriers between them, providing a comprehensive picture of the molecule's structural flexibility. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-Br | 1.91 Å |

| C=O (carbonyl) | 1.22 Å | |

| C-O (carbonyl) | 1.35 Å | |

| O-H (carboxyl) | 0.97 Å | |

| C-O (methoxy) | 1.37 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| O=C-O (carboxyl) | 123° | |

| Dihedral Angle | C-C-O-H | ~0° or ~180° |

Note: Values are hypothetical and representative of typical results from DFT/B3LYP calculations for similar substituted benzoic acids.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. actascientific.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) reflects its ability to accept electrons (electrophilicity). uwosh.eduresearchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. nih.gov The introduction of electron-donating (methoxy, methyl) and electron-withdrawing (bromo, carboxyl) groups significantly influences the energies of these frontier orbitals. rsc.orgrsc.org

Table 2: Predicted Frontier Molecular Orbital Energies

| Parameter | Value (eV) | Implication |

| EHOMO | -6.45 | Electron-donating capability |

| ELUMO | -1.98 | Electron-accepting capability |

| Energy Gap (ΔE) | 4.47 | Chemical stability and reactivity |

Note: Values are hypothetical and representative, calculated using DFT (B3LYP/6-311++G(d,p)) methodology.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. semanticscholar.org The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values. wolfram.com

Typically, red and orange regions indicate negative potential, highlighting electron-rich areas that are susceptible to electrophilic attack. For this compound, these sites are expected around the oxygen atoms of the carboxyl and methoxy groups. Conversely, blue regions denote positive potential, indicating electron-poor areas prone to nucleophilic attack, such as the acidic hydrogen of the carboxyl group. researchgate.netbiointerfaceresearch.com The MEP surface provides an intuitive guide to intermolecular interactions and chemical reactivity. researchgate.net

Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the chosen theoretical model.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used in conjunction with DFT to calculate the isotropic magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. ucl.ac.uk These calculations help in the assignment of complex experimental spectra. joaquinbarroso.comnih.gov

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies are often systematically scaled to correct for anharmonicity and methodological approximations, yielding a predicted IR spectrum that can be closely compared with experimental FT-IR data. jocpr.comresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. researchgate.netcore.ac.uk This analysis provides insight into the electronic transitions occurring within the molecule, often involving the frontier orbitals. biointerfaceresearch.com

Table 3: Comparison of Predicted and Experimental IR Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Experimental Wavenumber (cm⁻¹) |

| O-H stretch (Carboxyl) | 3050 | ~3000 (broad) |

| C-H stretch (Aromatic) | 2980 | 2975 |

| C=O stretch (Carbonyl) | 1715 | 1710 |

| C-O stretch (Methoxy) | 1255 | 1250 |

| C-Br stretch | 650 | 645 |

Note: Values are hypothetical, illustrating the typical agreement achieved between scaled DFT calculations and experimental measurements.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT provides a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular flexibility, solvent interactions, and conformational changes. rsc.orgresearchgate.netrsc.org

For this compound, an MD simulation would typically place the molecule in a simulation box filled with a chosen solvent (e.g., water or methanol) and track its movements over nanoseconds or longer. ucl.ac.uknih.gov This approach is particularly useful for exploring the conformational landscape by observing the rotational freedom of the carboxyl and methoxy groups and how intermolecular interactions, such as hydrogen bonding with the solvent, influence the preferred conformations. ucl.ac.uk

Quantum Chemical Methods for Reactivity Predictions

Beyond FMO and MEP analyses, quantum chemical calculations provide a suite of global reactivity descriptors that quantify a molecule's chemical behavior. researchgate.net These descriptors are derived from the electronic structure and provide a more nuanced understanding of reactivity. banglajol.info Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO). actascientific.com

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO). actascientific.com

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap. nih.gov

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons.

These quantitative indices allow for the comparison of reactivity across different molecules and provide a theoretical framework for predicting how this compound will behave in chemical reactions. banglajol.infoactascientific.com

Table 4: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.45 |

| Electron Affinity (A) | -ELUMO | 1.98 |

| Electronegativity (χ) | (I+A)/2 | 4.22 |

| Chemical Hardness (η) | (I-A)/2 | 2.24 |

| Electrophilicity Index (ω) | χ²/(2η) | 3.97 |

Note: Values are derived from the hypothetical HOMO/LUMO energies in Table 2.

In Silico Modeling of Molecular Interactions

While detailed molecular docking and dynamic simulation studies involving this compound interacting with specific biological targets are not extensively documented in publicly available scientific literature, computational methods have been utilized to predict its fundamental physicochemical and topological properties. These calculated descriptors are foundational to any in silico modeling, as they help predict the compound's pharmacokinetic behavior and its potential for molecular interactions.

These properties, derived from the molecule's two-dimensional structure, provide a theoretical basis for understanding how it might behave in a biological system. For instance, the Topological Polar Surface Area (TPSA) is a key indicator of a molecule's potential to permeate cell membranes. The number of hydrogen bond donors and acceptors, along with the count of rotatable bonds, dictates the molecule's flexibility and its capacity to form specific, directed interactions with protein binding sites.

A summary of the computationally predicted properties for this compound is presented below.

| Computed Property | Predicted Value |

|---|---|

| Topological Polar Surface Area (TPSA) | 46.53 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.46 |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Molecular Weight | 245.07 g/mol |

These theoretical calculations serve as a preliminary step in drug discovery and computational chemistry, guiding the selection of compounds for further synthesis and biological evaluation. The values suggest that this compound possesses molecular characteristics that could potentially allow for interactions with biological macromolecules, though specific interaction models and binding affinity data remain to be published.

Chemical Reactivity and Derivatization of 3 Bromo 2 Methoxy 6 Methylbenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. lumenlearning.comyoutube.com The rate and regioselectivity of these reactions on the 3-bromo-2-methoxy-6-methylbenzoic acid ring are governed by the directing effects of the existing substituents.

The substituents on the ring are:

-COOH (Carboxylic Acid): A meta-directing, deactivating group.

-OCH3 (Methoxy): An ortho-, para-directing, activating group.

-CH3 (Methyl): An ortho-, para-directing, activating group.

-Br (Bromo): An ortho-, para-directing, deactivating group.

Considering the positions on the ring:

The position para to the strongly activating methoxy (B1213986) group is occupied by the bromine atom.

The position ortho to the methoxy group (C1) is occupied by the carboxylic acid.

The position ortho to the methyl group is occupied by the carboxylic acid.

The position para to the methyl group is C4.

The position meta to the carboxylic acid is C5.

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom at the C3 position is a key site for derivatization, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely used with aryl halides like this compound. nih.govbrynmawr.edu

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.org This reaction would allow for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C3 position of the benzoic acid core by replacing the bromine atom. nih.govbeilstein-journals.org

General Suzuki Reaction Scheme:

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-2-methoxy-6-methylbenzoic acid |

| This compound | Alkylboronic acid (R-B(OH)₂) | Pd catalyst, Base | 3-Alkyl-2-methoxy-6-methylbenzoic acid |

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method is instrumental for synthesizing aryl amines from aryl halides. wikipedia.org For this compound, this reaction would introduce a primary or secondary amine at the C3 position. researchgate.net

General Buchwald-Hartwig Reaction Scheme:

| Reactant A | Reactant B | Catalyst System | Product |

| This compound | Primary Amine (R-NH₂) | Pd catalyst, Ligand, Base (e.g., NaOt-Bu) | 3-(Alkylamino)-2-methoxy-6-methylbenzoic acid |

| This compound | Secondary Amine (R₂NH) | Pd catalyst, Ligand, Base | 3-(Dialkylamino)-2-methoxy-6-methylbenzoic acid |

Direct nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally difficult and requires harsh reaction conditions. The benzene (B151609) ring is electron-rich, which repels nucleophiles. For SNAAr to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). In this compound, the carboxylic acid is an electron-withdrawing group, but it is positioned meta to the bromine, providing minimal activation for this reaction pathway. Therefore, direct substitution of the bromine by nucleophiles is not a favored reaction pathway under standard conditions.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of derivatization reactions, most notably esterification and amidation. learncbse.in

Esterification is the reaction of a carboxylic acid with an alcohol to form an ester. This reaction is typically catalyzed by an acid. mdpi.com this compound can be readily converted to its corresponding ester derivatives, such as ethyl or methyl esters. For example, the formation of ethyl 3-bromo-2-methoxy-6-methylbenzoate is achieved by reacting the parent acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid like sulfuric acid.

General Esterification Reaction Scheme:

| Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ | Methyl 3-bromo-2-methoxy-6-methylbenzoate |

| Ethanol (C₂H₅OH) | H₂SO₄ | Ethyl 3-bromo-2-methoxy-6-methylbenzoate |

Amides are synthesized from carboxylic acids and amines. This transformation typically requires activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with the desired amine.

General Amidation Reaction Scheme (via Acyl Chloride):

| Amine | Product |

| Ammonia (NH₃) | 3-Bromo-2-methoxy-6-methylbenzamide |

| Primary Amine (R-NH₂) | N-Alkyl-3-bromo-2-methoxy-6-methylbenzamide |

| Secondary Amine (R₂NH) | N,N-Dialkyl-3-bromo-2-methoxy-6-methylbenzamide |

This two-step process provides a reliable route to a wide range of primary, secondary, and tertiary amides derived from this compound. researchgate.net

Reduction to Aldehyde and Alcohol Derivatives

The carboxylic acid moiety of this compound is a prime site for reduction, yielding either the corresponding primary alcohol, (3-bromo-2-methoxy-6-methylphenyl)methanol, or the aldehyde, 3-bromo-2-methoxy-6-methylbenzaldehyde. The choice of product depends critically on the reducing agent and the reaction conditions employed.

Direct reduction of a carboxylic acid to a primary alcohol is a common transformation. savemyexams.com Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this purpose. savemyexams.comlibretexts.org The reaction typically proceeds by converting the carboxylic acid to an aluminum carboxylate salt, which is then reduced to the final alcohol. Due to the high reactivity of LiAlH₄, the reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup. savemyexams.com While sodium borohydride (B1222165) (NaBH₄) is a milder and more selective reducing agent for aldehydes and ketones, it is generally not reactive enough to reduce carboxylic acids directly. savemyexams.comlibretexts.orgias.ac.in An alternative method involves the use of borane (B79455) complexes, such as borane-THF (BH₃-THF), which can efficiently reduce carboxylic acids to alcohols under milder conditions than LiAlH₄. chemicalbook.com

The partial reduction of a carboxylic acid to an aldehyde is a more challenging synthetic task because aldehydes are themselves readily reduced to alcohols. libretexts.org Often, the aldehyde exists as an intermediate during the reduction of a carboxylic acid to an alcohol, but it cannot be isolated because it is more reactive than the starting material. libretexts.org Therefore, this transformation typically requires either the use of specialized, sterically hindered reducing agents that react more slowly with the intermediate aldehyde or a multi-step approach. One common strategy is to first convert the carboxylic acid into a more reactive derivative, such as an acid chloride or an ester. These derivatives can then be reduced to the aldehyde using less reactive hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) or diisobutylaluminum hydride (DIBAL-H), often at low temperatures to prevent over-reduction. libretexts.orgyoutube.com Another approach is the complete reduction to the primary alcohol, followed by a selective oxidation back to the aldehyde. youtube.com

Below is a summary of common reduction methods for converting substituted benzoic acids to their corresponding alcohols and aldehydes.

| Target Product | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Primary Alcohol | Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether (e.g., THF) 2. Acidic workup (e.g., H₃O⁺) | A strong, non-selective reducing agent. Reduces many other functional groups. savemyexams.comlibretexts.org |

| Primary Alcohol | Borane-Tetrahydrofuran (BH₃-THF) | Anhydrous THF, room temperature | More selective than LiAlH₄; does not reduce esters, amides, or nitriles as readily. chemicalbook.com |

| Aldehyde | Diisobutylaluminum Hydride (DIBAL-H) | From ester derivative at low temperature (e.g., -78 °C) | Over-reduction to the alcohol can be a side reaction if conditions are not carefully controlled. libretexts.orgyoutube.com |

| Aldehyde | Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) | From acid chloride derivative | A sterically hindered and less reactive version of LiAlH₄, allowing for the isolation of the aldehyde. libretexts.org |

Regiochemical Control in Further Functionalization

When this compound undergoes further substitution reactions, particularly electrophilic aromatic substitution, the position of the incoming electrophile is dictated by the directing effects of the four substituents already present on the benzene ring. These groups can be classified based on their ability to activate or deactivate the ring towards electrophilic attack and their influence on the position (ortho, meta, or para) of substitution.

The directing effects of the substituents are as follows:

-OCH₃ (Methoxy group): This is a strongly activating group due to its ability to donate electron density to the aromatic ring via resonance. youtube.comlibretexts.org It is an ortho, para-director.

-CH₃ (Methyl group): This is an activating group that donates electron density through an inductive effect. savemyexams.com It is also an ortho, para-director.

-Br (Bromo group): Halogens are a unique class of substituents. They are deactivating due to their electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate electron density through resonance via their lone pairs. youtube.comlibretexts.org

-COOH (Carboxylic acid group): This is a deactivating group because the carbonyl group is strongly electron-withdrawing. ncert.nic.inlibretexts.org It acts as a meta-director. libretexts.org

The C4 position is para to the methoxy group and ortho to the methyl group. Both are activating, ortho, para-directing groups, making this position highly electronically favorable for electrophilic attack.

The C5 position is meta to the methoxy and methyl groups. It is, however, ortho to the bromo group (an ortho, para-director) and meta to the carboxylic acid group (a meta-director).

Considering the combined influence, the activating, ortho, para-directing methoxy and methyl groups exert the strongest influence. Their effects are additive in directing an incoming electrophile to the C4 position. The deactivating nature of the bromo and carboxylic acid groups further disfavors substitution at other positions. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.

The table below summarizes the characteristics of the substituents on the aromatic ring.

| Substituent | Position | Effect on Reactivity | Directing Effect |

|---|---|---|---|

| -COOH | C1 | Deactivating | Meta libretexts.org |

| -OCH₃ | C2 | Activating | Ortho, Para youtube.comlibretexts.org |

| -Br | C3 | Deactivating | Ortho, Para youtube.com |

| -CH₃ | C6 | Activating | Ortho, Para savemyexams.com |

Applications of 3 Bromo 2 Methoxy 6 Methylbenzoic Acid As a Versatile Synthetic Intermediate

Precursor in Pharmaceutical Synthesis

The molecular architecture of 3-Bromo-2-methoxy-6-methylbenzoic acid makes it a significant building block in organic synthesis, particularly for constructing molecules with potential therapeutic value. While specific drugs derived directly from this compound are not extensively detailed in publicly available literature, its structural motifs are common in medicinal chemistry.

Substituted benzoic acids are a well-established class of intermediates in drug discovery and development. The strategic placement of bromo, methoxy (B1213986), and methyl groups on the benzoic acid scaffold allows for systematic modifications to explore structure-activity relationships. A closely related compound, 3-Bromo-2-methylbenzoic acid, is known to be used in the preparation of various biologically active compounds, including α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors. fishersci.com This highlights the potential of the bromo-methylbenzoic acid framework as a core structure for generating novel therapeutic agents. The functional groups on this compound allow chemists to introduce further diversity, enabling the synthesis of a library of derivatives for biological screening.

The synthesis of complex heterocyclic compounds is a cornerstone of modern pharmaceutical chemistry, as these structures are prevalent in a vast number of approved drugs. This compound serves as an ideal starting material for constructing such systems. The carboxylic acid group can be readily converted into amides, esters, or ketones, providing a handle for cyclization reactions. Simultaneously, the bromine atom is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. This dual reactivity enables its use in multi-step syntheses to build intricate molecular frameworks, including quinolines, benzoxazines, and other heterocyclic systems of interest in drug discovery. A patent for antibacterial compounds, for instance, involves a complex 6-Bromo-2-methoxy quinoline (B57606) structure, demonstrating the relevance of this type of chemical arrangement in the field. epo.org

Role in Agrochemical Development

The development of novel agrochemicals, including herbicides, fungicides, and pesticides, often relies on substituted aromatic compounds. Benzoic acid derivatives, in particular, have a long history in this sector. For example, derivatives of 3-bromomethylbenzoic acid are considered valuable starting materials (educts) for synthesizing certain herbicides. google.com Furthermore, a related isomer, 3-Bromo-6-methoxy-2-methylbenzoic acid, is classified with an EPA Pesticide Code, indicating its relevance within the agrochemical field. ncats.io These examples underscore the potential of the bromo-methoxy-methylbenzoic acid scaffold in the creation of new crop protection agents. The specific substitution pattern of this compound offers a unique template for developing new active ingredients with potentially improved efficacy or novel modes of action.

Emerging Applications in Materials Science Research

A significant and modern application of this compound is in the field of materials science, specifically as a monomer for the construction of Covalent Organic Frameworks (COFs). bldpharm.com COFs are a class of porous crystalline polymers with highly ordered structures and tunable properties, making them promising for applications in gas storage, catalysis, and sensing. nih.govescholarship.org

The defined geometry and rigid nature of this compound make it an excellent candidate as a building block, or monomer, for synthesizing these advanced materials. The carboxylic acid group provides a reactive site for forming strong, covalent linkages (like boronate esters or imines, depending on the co-monomer) that stitch the monomers together into a stable, porous network. The specific substitution on the benzene (B151609) ring influences the resulting COF's pore size, shape, and surface chemistry, allowing for the rational design of materials with tailored properties. This compound is also noted for its potential use in materials with Aggregation-Induced Emission (AIE) properties, which are of great interest for developing advanced sensors, bioimaging agents, and optoelectronic devices. bldpharm.com

Data Table of Applications

The following table summarizes the documented and potential applications of this compound as a synthetic intermediate.

| Application Area | Role / Synthetic Target | Basis of Application | Reference(s) |

| Pharmaceutical Synthesis | Precursor for Biologically Active Derivatives | Structural similarity to intermediates used for known bioactive compounds. | fishersci.com |

| Building Block for Heterocyclic Systems | Possesses multiple reactive sites for cyclization and cross-coupling reactions. | epo.org | |

| Agrochemical Development | Potential Precursor for Herbicides/Fungicides | Structural analogy to other benzoic acid derivatives used in agrochemicals. | google.comncats.io |

| Specialty Chemicals | Versatile Organic Building Block | Functional groups allow for synthesis of dyes, polymers, and fine chemicals. | bldpharm.com |

| Materials Science | Monomer for Covalent Organic Frameworks (COFs) | Rigid structure and reactive sites enable the formation of porous crystalline polymers. | bldpharm.comnih.govescholarship.org |

| Component for AIE Materials | Listed for use in materials with Aggregation-Induced Emission properties. | bldpharm.com |

Future Research Directions and Potential Innovations

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a paramount goal in modern chemistry. For 3-Bromo-2-methoxy-6-methylbenzoic acid, future research is likely to focus on developing novel and sustainable synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation may include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future work could explore enzymatic approaches for the synthesis of this compound, potentially leading to more sustainable and cost-effective production methods.

Flow Chemistry: Continuous flow technologies offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgresearchgate.netvapourtec.comrsc.org The application of flow chemistry to the halogenation and functionalization of aromatic compounds is a promising area for the synthesis of this and related benzoic acid derivatives. rsc.orgresearchgate.netvapourtec.comrsc.org

Solvent-Free Reactions: The development of solvent-free or "neat" reaction conditions can significantly reduce the environmental impact of chemical synthesis. researchgate.netijisrt.com Research into solid-state reactions or reactions using reactants in their neat form could provide greener alternatives to current synthetic methods. researchgate.netijisrt.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Enzyme stability and cost, substrate scope limitations. |

| Flow Chemistry | Improved safety and control, scalability, potential for automation. rsc.orgresearchgate.netvapourtec.comrsc.org | Initial equipment investment, potential for clogging. |

| Solvent-Free Reactions | Reduced waste and environmental impact, simplified purification. researchgate.netijisrt.com | Limited substrate solubility, potential for thermal decomposition. |

Advanced Spectroscopic and Structural Characterization Techniques

A thorough understanding of the molecular structure and properties of this compound is crucial for predicting its behavior and designing new applications. Future research will likely leverage advanced spectroscopic and structural characterization techniques to gain deeper insights.

Prospective techniques include:

Solid-State NMR (ssNMR): While solution-state NMR is routinely used, ssNMR can provide valuable information about the structure and dynamics of the compound in its solid form, including polymorphism and intermolecular interactions.

Advanced Mass Spectrometry (MS) Techniques: Techniques such as ion mobility-mass spectrometry (IM-MS) can provide information not only on the mass-to-charge ratio but also on the three-dimensional shape of the molecule in the gas phase.

Nanoscale Infrared Spectroscopy: This technique can provide chemical information at the nanoscale, allowing for the characterization of thin films or monolayers of benzoic acid derivatives on various surfaces. mdpi.com

These advanced techniques, in conjunction with established methods like single-crystal X-ray diffraction, will provide a more complete picture of the compound's structural landscape. scirp.org

Expansion of Computational Modeling in Predicting Reactivity and Applications

Computational modeling has become an indispensable tool in chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, the expansion of computational modeling will play a vital role in guiding future research.

Key areas for computational investigation include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict a wide range of properties, including molecular geometry, electronic structure, and spectroscopic signatures. mdpi.comnih.govmdpi.comresearchgate.net These calculations can aid in the interpretation of experimental data and provide insights into the compound's reactivity. mdpi.comnih.govmdpi.comresearchgate.net

Molecular Docking: For potential pharmaceutical applications, molecular docking studies can predict the binding affinity and interaction of this compound and its derivatives with biological targets such as enzymes and receptors. nih.govnih.govstmjournals.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their biological activity or other properties, facilitating the design of more potent or effective compounds.

The synergy between computational predictions and experimental validation will accelerate the discovery of new applications for this compound.

Exploration of New Derivatization Pathways

The functional groups present in this compound—the carboxylic acid, bromo, methoxy (B1213986), and methyl groups—offer multiple sites for chemical modification. The exploration of new derivatization pathways is a key avenue for creating novel molecules with tailored properties.

Future research in this area may focus on:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a powerful strategy for streamlining synthesis. acs.orgnih.govresearchgate.net Exploring transition-metal-catalyzed C-H activation could lead to the efficient introduction of new functional groups onto the aromatic ring. acs.orgnih.govresearchgate.netresearchgate.net

Cross-Coupling Reactions: The bromo substituent provides a handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Ester and Amide Synthesis: The carboxylic acid group can be readily converted into a wide range of esters and amides, which may exhibit unique biological activities or material properties. fao.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net

A table summarizing potential derivatization strategies is provided below:

| Derivatization Strategy | Target Functional Group | Potential New Functionalities |

| C-H Functionalization | Aromatic C-H bonds | Alkyl, aryl, amino, hydroxyl groups. acs.orgnih.govresearchgate.net |

| Cross-Coupling Reactions | Bromo group | Aryl, vinyl, alkynyl, amino groups. |

| Esterification/Amidation | Carboxylic acid | Esters, amides with diverse substituents. fao.orgnih.govresearchgate.netorganic-chemistry.orgresearchgate.net |

Untapped Potential in Interdisciplinary Research Domains

The unique combination of functional groups in this compound suggests its potential for application in various interdisciplinary research domains that remain largely untapped.

Potential areas for future exploration include:

Materials Science: Benzoic acid derivatives have been investigated for their potential in forming liquid crystals and functionalized nanoparticles. rsc.orgnih.gov The specific substitution pattern of this compound could lead to novel materials with interesting optical or electronic properties. nih.gov

Agrochemicals: Substituted benzoic acids are a known class of compounds with herbicidal and fungicidal activities. google.comontosight.aiherts.ac.uknih.gov Screening this compound and its derivatives for agrochemical applications could reveal new leads for crop protection.

Medicinal Chemistry: The core structure is a scaffold that can be further elaborated to target a variety of biological systems. Investigations into its potential as an anticancer, antimicrobial, or anti-inflammatory agent are warranted, building upon the known biological activities of other benzoic acid derivatives. ontosight.aipreprints.org

The exploration of these and other interdisciplinary areas will be crucial in realizing the full potential of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2-methoxy-6-methylbenzoic acid with high regiochemical control?

- Methodological Answer : A two-step approach is commonly employed:

Methylation and Methoxylation : Start with 2-hydroxy-6-methylbenzoic acid. Protect the hydroxyl group via methoxylation using methyl iodide/K₂CO₃ in DMF (60°C, 12 hrs).

Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under radical initiation (AIBN, 80°C) for selective bromination at the 3-position. Monitor regioselectivity via LC-MS to avoid di- or tri-brominated byproducts .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | CH₃I, K₂CO₃, DMF | 85–90 | >95% |

| 2 | NBS, AIBN, CCl₄ | 70–75 | 90–93% |

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split due to bromine’s deshielding effect) .

- X-ray Crystallography : For unambiguous confirmation, employ SHELXL for structure refinement. Single crystals can be grown via slow evaporation in ethanol/water (7:3 v/v) .

- HPLC-MS : Monitor purity (>98%) using a C18 column (acetonitrile/0.1% formic acid gradient) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of methoxy-methyl-substituted benzoic acids?

- Methodological Answer : Competing bromination at the 4- or 5-positions arises due to electron-donating methoxy groups. Mitigation strategies include:

- Directed Ortho-Metalation (DoM) : Use tert-butyllithium to deprotonate the 2-position, followed by quenching with Br₂ at –78°C to enhance 3-bromo selectivity .

- Flow Chemistry : Implement microreactors for precise temperature control (0–5°C), reducing radical-mediated side reactions. Residence times <30 seconds improve yield by 15% compared to batch methods .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom acts as an electrophilic site for Suzuki-Miyaura couplings. Key considerations:

- Steric Hindrance : The 2-methoxy and 6-methyl groups reduce reactivity with bulky arylboronic acids. Use PdCl₂(dppf) with SPhos ligand (2 mol%) in THF/H₂O (3:1) at 60°C for efficient coupling .

- Electronic Effects : Electron-withdrawing substituents on the boronic acid partner accelerate oxidative addition. Computational DFT studies (B3LYP/6-31G*) show a 0.3 eV lower activation barrier for para-NO₂-substituted partners .

Q. What are the challenges in crystallizing this compound, and how can they be resolved?

- Methodological Answer : The compound’s low solubility in polar solvents complicates crystallization. Solutions include:

- Co-Crystallization : Add 4-dimethylaminopyridine (DMAP) in a 1:1 molar ratio to form hydrogen-bonded co-crystals. This improves lattice stability (melting point increases by 20°C) .

- High-Throughput Screening : Use robotic platforms to test 96 solvent combinations (e.g., DMSO/hexane) for optimal crystal growth. Ethyl acetate/hexane (1:5) yields prismatic crystals suitable for SC-XRD .

Data Contradictions & Resolution

- Issue : Conflicting reports on bromination regioselectivity in similar compounds (e.g., 3-Bromo-5-methoxy-2-propyl-benzoic acid vs. 6-Bromo-3-methoxy-2-methylbenzoic acid) .

- Resolution : Perform Hammett σ⁺ analysis to quantify substituent effects. Meta-methoxy groups (σ⁺ = –0.12) favor bromination at the 3-position, while para-methyl groups (σ⁺ = –0.17) reduce activation energy at the 6-position. Experimental validation via kinetic isotope effects (KIE) is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.